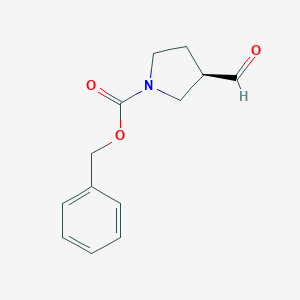

(R)-1-N-Cbz-3-甲酰基-吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

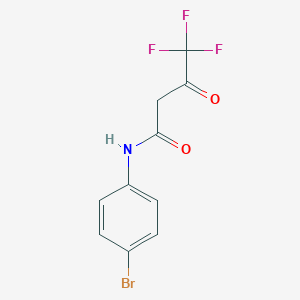

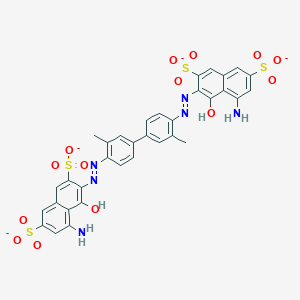

(R)-1-N-Cbz-3-Formyl-pyrrolidine is a specialized compound used in various chemical syntheses. It is known for its role in the enantioselective synthesis of pyrrolidine and related N-heterocycles.

Synthesis Analysis

- Enantioselective Synthesis : A method involving a cationic CpRu complex of chiral picolinic acid derivatives catalyzes asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino and -aminocarbonyl allylic alcohols. This approach is used to synthesize α-alkenyl pyrrolidine, piperidine, and azepane-type N-heterocycles with high enantiomeric ratios (Seki, Tanaka, & Kitamura, 2012).

Molecular Structure Analysis

- Absolute Configuration Determination : The absolute configuration of enantiomers of similar compounds can be determined using methods like vibrational circular dichroism and confirmed by chemical synthesis (Procopiou et al., 2016).

Chemical Reactions and Properties

- Chemical Reactivity : In certain conditions, (R)-1-N-Cbz-3-Formyl-pyrrolidine can undergo reactions such as BF3.OEt2-catalyzed [3 + 2] annulation with allyltrimethylsilane to produce pyrrolidines with high stereoselectivity (Kiyooka et al., 1994).

Physical Properties Analysis

- Crystal Structure : The crystal structure of related compounds can be determined using techniques like single-crystal X-ray diffraction (Chen et al., 2011).

Chemical Properties Analysis

- Electrochemical Properties : Studies on compounds with similar functional groups show electroactive properties and successful electropolymerization (Govindaraji et al., 2006).

科学研究应用

合成和结构多样性

(R)-1-N-Cbz-3-甲酰基-吡咯烷作为吡咯烷、哌啶和氮杂环庚烷型氮杂环的对映选择性合成的关键中间体。阳离子CpRu配合物的使用促进了不对称分子内脱水N-烯丙基化,由于其广泛适用的N-取代,显著拓宽了天然产物合成的范围(Seki, Tanaka, & Kitamura, 2012)。这种多功能性在通过铟介导的烯丙基化合成羟基化的吡咯利西啶生物碱中得到了进一步证明,展示了其在生成功能多样化的分子结构中的效用(Izquierdo, Plaza, & Yáñez, 2005)。

不对称合成和催化

该化合物的角色延伸到不对称“环夹”合成,使得能够创建吡咯烷和螺吡咯烷,它们是药物发现中的关键支架。该方法展示了Cbz保护的双同烯丙基胺在生成具有高对映选择性的化合物中的重要性,这对于药物化学应用非常重要(Maddocks, Ermanis, & Clarke, 2020)。

绝对构型的测定

使用振动圆二色性测定立体异构体的绝对构型突出了对(R)-1-N-Cbz-3-甲酰基-吡咯烷衍生物进行详细立体化学分析的可能性。这种精确的表征对于理解生物活性分子的立体化学要求及其合成类似物至关重要(Procopiou et al., 2016)。

有机催化和对映选择性反应

从(R)-1-N-Cbz-3-甲酰基-吡咯烷合成新型R-苯基甘氨酸衍生的有机催化剂,用于环己酮与硝基烯烃的直接不对称迈克尔加成,说明了该化合物对开发新的催化方法的贡献。这些反应产生的产物具有优异的对映选择性,突出了该化合物在促进立体选择性合成过程中的作用(Naziroğlu & Sirit, 2012)。

结构和分子研究

相关化合物的晶体和分子结构测定提供了对三维排列和分子间相互作用的见解,这对于设计具有所需物理和化学性质的分子至关重要(Chen et al., 2011)。

属性

IUPAC Name |

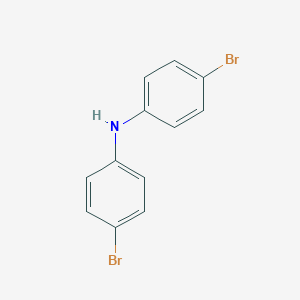

benzyl (3R)-3-formylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPSCBPOCONUDM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364044 |

Source

|

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1212062-74-2 |

Source

|

| Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)